molecular formula C22H22O7 B190956 Deoxypodophyllotoxin CAS No. 19186-35-7

Deoxypodophyllotoxin

Cat. No.: B190956
CAS No.: 19186-35-7
M. Wt: 398.4 g/mol
InChI Key: ZGLXUQQMLLIKAN-SVIJTADQSA-N
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Mechanism of Action

Deoxypodophyllotoxin (DPT) is a cyclolignan compound that has attracted significant interest due to its potent anti-cancer, anti-viral, and anti-inflammatory properties . This article aims to provide a comprehensive review of the mechanism of action of DPT, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

DPT primarily targets tubulin and epidermal growth factor receptor (EGFR) . Tubulin is a key component of the cell’s cytoskeleton, playing a crucial role in cell division, while EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

DPT interacts with its targets in a way that disrupts normal cellular processes. It acts as a tubulin depolymerization inhibitor , preventing the normal assembly and disassembly of microtubules, which is essential for cell division . This leads to cell cycle arrest and ultimately cell death . In addition, DPT inhibits the kinase activity of EGFR, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK .

Biochemical Pathways

DPT affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Furthermore, DPT triggers the release of cytochrome c via loss of mitochondrial membrane potential, thereby inducing apoptosis by upregulation of related proteins . It also increases endoplasmic reticulum stress and reactive oxygen species generation, leading to multi-caspase activation .

Pharmacokinetics

The pharmacokinetics of DPT have been studied using a physiologically based pharmacokinetic (PBPK) model. This model predicts DPT disposition in mouse, rat, monkey, and dog based on in vitro and in silico inputs . The model suggests that DPT has a large interspecies difference in the unbound fraction in plasma, which could impact its bioavailability .

Result of Action

The result of DPT’s action is the induction of apoptosis and inhibition of cell proliferation in various types of cancers, including breast, brain, prostate, gastric, lung, and cervical tumors . It also suppresses tumorigenesis in vitro, and in vivo experiments have shown that DPT significantly decreases tumor size and weight .

Action Environment

The action of DPT can be influenced by environmental factors. For instance, the production of DPT is conventionally isolated from the roots and rhizomes of Sinopodophyllum hexandrum, which can only grow in few regions and is now endangered by overexploitation and environmental damage . This has led to efforts to develop more sustainable production methods, such as the reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum in E. coli .

Biochemical Analysis

Biochemical Properties

DPT interacts with various enzymes, proteins, and other biomolecules. It inhibits the kinase activity of the epidermal growth factor receptor (EGFR) directly, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK . DPT also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Cellular Effects

DPT has significant effects on various types of cells and cellular processes. It inhibits the growth of breast, brain, prostate, gastric, lung, and cervical tumors . DPT treatment suppresses cell viability and colony formation in a time- and dose-dependent manner . It also down-regulates cyclin B1 and cdc2 expression to induce G2/M phase arrest of the cell cycle and upregulates p21 and p27 expression .

Molecular Mechanism

At the molecular level, DPT exerts its effects through binding interactions with biomolecules and changes in gene expression. DPT inhibits the kinase activity of EGFR directly . It also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Dosage Effects in Animal Models

The effects of DPT vary with different dosages in animal models

Metabolic Pathways

DPT is involved in various metabolic pathways. It is a precursor of topoisomerase II inhibitors

Transport and Distribution

DPT is transported and distributed within cells and tissues

Subcellular Localization

It is known that DPT affects microtubule assembly, suggesting that it may localize to areas of the cell where microtubules are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxypodophyllotoxin can be synthesized via a multi-enzyme cascade in Escherichia coli. This process involves the conversion of matairesinol to this compound using a series of enzymes, including cytochrome P450 monooxygenases . The reaction conditions typically involve co-expression of the necessary enzymes in a single cell, achieving a high yield of the target compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Anthriscus sylvestris. High-speed counter-current chromatography is a common method used for the rapid purification of this compound from crude plant extracts .

Chemical Reactions Analysis

Types of Reactions: Deoxypodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative coupling catalyzed by this compound synthase, which forms the tetracyclic core of the compound .

Common Reagents and Conditions: The oxidative coupling reaction typically involves iron(II) and 2-oxoglutarate as cofactors. Other common reagents include hydrogen atom donors and oxidizing agents .

Major Products: The major product of the oxidative coupling reaction is this compound itself, which serves as a key intermediate in the biosynthesis of other aryltetralin lignans .

Properties

IUPAC Name

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXUQQMLLIKAN-SVIJTADQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019944
Record name Deoxypodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-35-7
Record name (-)-Deoxypodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxypodophyllotoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxypodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHRICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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